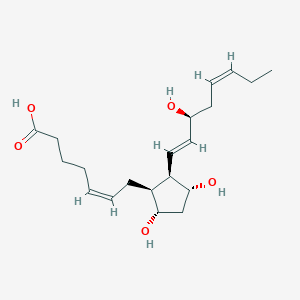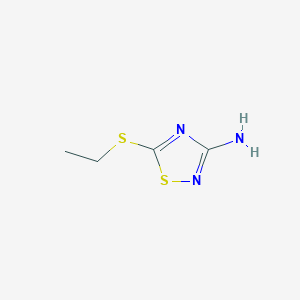![molecular formula C10H13NO2S3 B160542 N-[Bis(methylthio)methylene]-p-toluenesulfonamide CAS No. 2651-15-2](/img/structure/B160542.png)
N-[Bis(methylthio)methylene]-p-toluenesulfonamide
Description
N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a chemical compound with the molecular formula C10H13NO2S3 and a molecular weight of 275.41 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The linear formula of N-[Bis(methylthio)methylene]-p-toluenesulfonamide is CH3C6H4SO2N=C(SCH3)2 . The InChI string is InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3 . The canonical SMILES string is CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC .Physical And Chemical Properties Analysis
N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a solid at 20 degrees Celsius . Its melting point ranges from 108.0 to 112.0 degrees Celsius .Scientific Research Applications
Silylation of Alcohols and Phenols
N,N′-Diiodo-N,N′-1,2-ethanediyl bis(p-toluenesulfonamide) (NIBTS) has been demonstrated as an effective catalyst for the silylation of alcohols and phenols. This process utilizes hexamethyldisilazane under solvent-free and microwave conditions, offering a green chemistry approach due to the elimination of solvents. The significance of this research lies in the potential for more efficient and environmentally friendly synthetic routes for modifying the chemical properties of alcohols and phenols, which are fundamental building blocks in organic chemistry (Ghorbani‐Vaghei & Malaekehpoor, 2010).
Catalyst for Acetylation
Furthermore, NIBTS proves to be a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions. The process achieves good to excellent yields at 80 °C, marking significant progress in the acetylation reactions. These findings highlight the versatility and efficiency of NIBTS as a catalyst, potentially streamlining processes in the synthesis of various organic compounds and enhancing the functionalization of molecules in pharmaceutical and material science applications (Ghorbani‐Vaghei & Toghraei-Semiromi, 2010).
Structural Characterization and Reactivity
Research on the structural characterization and reactivity of N-sulfonylpyrrole yielding metal complexes has opened new avenues for the synthesis of metal complexes with unique properties. These complexes have shown moderate activity against HeLa cell lines, suggesting potential applications in the biomedical field. The study underscores the importance of N-sulfonyl compounds as building blocks for developing new materials with specific biological activities (Nxumalo et al., 2017).
Lewis Base-Promoted Ring-Opening 1,3-Dioxygenation
Another innovative application is the Lewis base-promoted ring-opening 1,3-dioxygenation of unactivated cyclopropanes using a hypervalent iodine reagent, with p-toluenesulfonamide acting as the Lewis base promoter. This methodology facilitates the regio- and chemoselective ring-opening/electrophilic functionalization of cyclopropanes, yielding 1,3-diol products. This research highlights the potential of using N-[Bis(methylthio)methylene]-p-toluenesulfonamide related compounds as promoters or catalysts in synthetic organic chemistry, particularly in functionalizing small cyclic molecules (Gieuw, Ke, & Yeung, 2018).
properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPGZGAUSIOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312817 | |
| Record name | Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Bis(methylthio)methylene]-p-toluenesulfonamide | |
CAS RN |
2651-15-2 | |
| Record name | 2651-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural formula and molecular weight of N-[Bis(methylthio)methylene]-p-toluenesulfonamide?
A: N-[Bis(methylthio)methylene]-p-toluenesulfonamide is represented by the molecular formula C10H13NO2S3 and has a molecular weight of 275.41 g/mol. []
Q2: What are the main synthetic applications of N-[Bis(methylthio)methylene]-p-toluenesulfonamide?
A: N-[Bis(methylthio)methylene]-p-toluenesulfonamide serves as a versatile reagent in organic synthesis. Its reactivity with various nucleophiles allows for the creation of medicinally relevant guanidine derivatives. Additionally, it acts as a precursor in the synthesis of diverse heterocyclic compounds. [] For instance, it reacts with active methylene compounds like malononitrile and cyanoacetamide to yield 3-methylthio-3-p-toluenesulfonylaminopropenenitrile derivatives, which are further utilized to synthesize 3,5-diaminopyrazole derivatives, ultimately leading to 3-aminopyrazolo[3,4-d]pyrimidine derivatives. []
Q3: Can you provide an example of N-[Bis(methylthio)methylene]-p-toluenesulfonamide's use in heterocyclic synthesis?
A: N-[Bis(methylthio)methylene]-p-toluenesulfonamide plays a crucial role in a novel synthetic route for imidazo[1,2-a]pyridine and imidazo[2,1-a]isoquinoline derivatives. This involves reacting it with pyridinium or isoquinolinium salts to generate stabilized pyridinium N-ylides or isoquinolinium N-ylides. These ylides then undergo 1,5-dipolar cyclization reactions, ultimately forming the targeted imidazo[1,2-a]pyridine and imidazo[2,1-a]isoquinoline structures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)




